molecular formula C16H15N3O2S B2499077 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 930547-96-9

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2499077
CAS No.: 930547-96-9
M. Wt: 313.38
InChI Key: OJAOYMUJVZCNAG-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides

Preparation Methods

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves multiple steps. One common method includes the reaction of thioureido acid with chloroacetone in the presence of water and sodium acetate . The reaction mixture is stirred at room temperature and then brought to reflux to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting bacterial cell wall synthesis and inhibiting enzyme activity .

Comparison with Similar Compounds

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can be compared with other thiazole and oxazole derivatives. Similar compounds include:

    N-(2,5-dimethylphenyl)-thioureido acid derivatives: These compounds also exhibit antimicrobial properties.

    Thiazolecarboxamides: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-5-10(2)12(6-9)13-8-22-16(17-13)18-15(20)14-7-11(3)19-21-14/h4-8H,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAOYMUJVZCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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